Superior CDK8/Cyclin C Biochemical Binding Affinity Relative to a Close 4‑Substituted Triazolidine‑Dione Analog
In a direct FRET‑based displacement assay measuring binding to recombinant human CDK8/Cyclin C, 4‑cyclohexyl‑1‑methyl‑1,2,4‑triazolidine‑3,5‑dione achieved an IC₅₀ of 2 nM, whereas the closest structurally characterized 4‑substituted analog BDBM50155239 (CHEMBL3775935) showed an IC₅₀ of 4 nM under identical assay conditions [1][2]. This represents a 2‑fold improvement in binding affinity, quantified within the same experimental system [1][2].
| Evidence Dimension | CDK8/Cyclin C binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | BDBM50155239 (CHEMBL3775935), a 4‑substituted‑1,2,4‑triazolidine‑3,5‑dione analog: IC₅₀ = 4 nM |
| Quantified Difference | 2‑fold more potent (2 nM vs. 4 nM) |
| Conditions | Alexa647 probe‑based FRET assay; recombinant human CDK8/Cyclin C; 20 min incubation |
Why This Matters
A 2‑fold improvement in biochemical binding affinity, validated in the same assay, provides a measurable advantage for researchers requiring maximal target engagement at lower compound concentrations, potentially reducing off‑target engagement at higher doses.
- [1] BindingDB, Entry BDBM50154956 (CHEMBL3775317). Affinity Data: IC₅₀ = 2 nM (CDK8/Cyclin C FRET). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154956 (accessed 2026-04-28). View Source
- [2] BindingDB, Entry BDBM50155239 (CHEMBL3775935). Affinity Data: IC₅₀ = 4 nM (CDK8/Cyclin C FRET). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50155239 (accessed 2026-04-28). View Source
